molecular formula C15H15NO4S B1434783 N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine CAS No. 1858255-15-8

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine

Cat. No. B1434783
CAS RN: 1858255-15-8
M. Wt: 305.4 g/mol
InChI Key: OAUYXEBLHKBXCW-UHFFFAOYSA-N
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Description

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine, commonly known as DMAG, is a synthetic compound that has gained significant attention in the field of scientific research. DMAG is a small molecule inhibitor of heat shock protein 90 (Hsp90), which is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of various client proteins.

Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have focused on the synthesis and evaluation of compounds related to N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine, exploring their potential applications in biological contexts. For instance, Cioffi et al. (2016) discuss the development of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), which showed promising in vitro and in vivo activity, highlighting the therapeutic potential of manipulating glycine levels in the brain for neurological conditions. This research underscores the importance of structural modifications to enhance biological activity and selectivity of glycine-related compounds Cioffi et al., 2016.

Hydrogen Bonding and Molecular Interactions

Anioła et al. (2014) investigated hydrogen-bonded complexes involving glycine derivatives, shedding light on the molecular interactions and structural changes induced by modifications at the glycine moiety. This work provides insight into the role of hydrogen bonding in the stability and behavior of glycine derivatives, which can influence the design of molecules for specific scientific and therapeutic purposes Anioła et al., 2014.

Chemical Synthesis and Structural Analysis

Penso et al. (2003) focused on the chemical synthesis of N-arylsulfonamido esters of L-tyrosine and D-(4-hydroxyphenyl)glycine, demonstrating a method to achieve N-chemoselective arylsulfonylation. This research contributes to the field by offering a pathway to synthesize structurally complex and biologically relevant molecules, potentially useful in drug development and chemical biology studies Penso et al., 2003.

Biological Activity and Enzyme Inhibition

Studies by Pollegioni et al. (2011) on glyphosate resistance highlight the role of protein engineering in developing glyphosate-resistant enzymes, demonstrating the impact of structural changes on biological activity and resistance. This area of research is crucial for understanding how modifications at the molecular level can influence enzyme function and herbicide resistance, which has significant implications for agriculture and biotechnology Pollegioni et al., 2011.

properties

IUPAC Name

2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-21(19,20)16(9-14(17)18)13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUYXEBLHKBXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C2CCC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 2
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 3
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 4
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 5
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine
Reactant of Route 6
N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine

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